
2,4-ジメチルピリミジン-5-カルボキサミド
概要
説明
2,4-Dimethylpyrimidine-5-carboxamide, also known as DPC, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
Target of Action
Pyrimidine analogs have been reported to inhibit seca, a key component of the bacterial sec-dependent secretion pathway . This enzyme is considered an important drug target in anti-TB drug development .
Mode of Action
It is known that pyrimidine analogs interact with their targets, leading to changes in the target’s function . For instance, they can inhibit the ATPase activity of SecA, disrupting the protein secretion machinery essential for bacterial survival .
Biochemical Pathways
It is known that inhibitors of seca, such as pyrimidine analogs, disrupt the sec-dependent protein secretion pathway . This disruption can affect downstream processes, including the translocation of proteins from the cytosol across or into the cytoplasmic membrane .
Result of Action
It is known that the inhibition of seca by pyrimidine analogs can disrupt bacterial protein secretion, potentially leading to the death of the bacteria .
実験室実験の利点と制限
2,4-Dimethylpyrimidine-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, 2,4-Dimethylpyrimidine-5-carboxamide has been extensively studied for its biological activities, making it a well-characterized compound. However, 2,4-Dimethylpyrimidine-5-carboxamide also has some limitations for lab experiments. It is relatively unstable and can decompose over time, making it difficult to store for long periods. Additionally, 2,4-Dimethylpyrimidine-5-carboxamide can be toxic to some cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,4-Dimethylpyrimidine-5-carboxamide. One area of research is the development of 2,4-Dimethylpyrimidine-5-carboxamide analogs with improved biological activity and selectivity. Additionally, the mechanism of action of 2,4-Dimethylpyrimidine-5-carboxamide needs to be further elucidated to fully understand its biological effects. Finally, the potential clinical applications of 2,4-Dimethylpyrimidine-5-carboxamide need to be explored further, particularly in the field of cancer therapy.
Conclusion
In conclusion, 2,4-dimethylpyrimidine-5-carboxamide is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 2,4-Dimethylpyrimidine-5-carboxamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 2,4-Dimethylpyrimidine-5-carboxamide, including the development of analogs with improved biological activity and the exploration of its potential clinical applications.
科学的研究の応用
アルツハイマー病治療のためのアセチルコリンエステラーゼ阻害剤
“2,4-ジメチルピリミジン-5-カルボキサミド”誘導体は、アルツハイマー病(AD)の治療のためのアセチルコリンエステラーゼ阻害剤(AChEIs)として設計および合成されています . これらの化合物は、インビトロで中等度のアセチルコリンエステラーゼ阻害活性を示しました . その中でも、1つの化合物がAChEに対して強力な阻害活性を示し、選択的なAChE阻害剤としての可能性を示しています . 阻害のメカニズムを分析した結果、この化合物は競合阻害と非競合阻害の混合型阻害剤であることが示されました . これは、“2,4-ジメチルピリミジン-5-カルボキサミド”がAD薬の開発のためのリード化合物として考えられることを示唆しています .
抗炎症活性
“2,4-ジメチルピリミジン-5-カルボキサミド”を含むピリミジンは、抗炎症活性などのさまざまな薬理作用を示すことがわかっています . ピリミジンの抗炎症効果は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの重要な炎症メディエーターの発現と活性を阻害することによるものです . これは、“2,4-ジメチルピリミジン-5-カルボキサミド”とその誘導体が、抗炎症剤として開発される可能性があることを示唆しています .
生化学分析
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 2,4-Dimethylpyrimidine-5-carboxamide in animal models. The effects of chemical compounds can vary with different dosages, and this is an important area of study for any new compound .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
特性
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-6(7(8)11)3-9-5(2)10-4/h3H,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITZDKHJGIGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296344 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53554-30-6 | |
| Record name | NSC108897 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



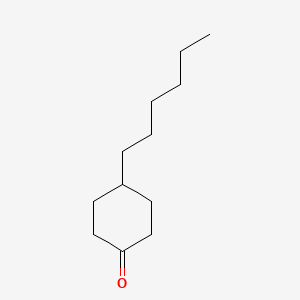
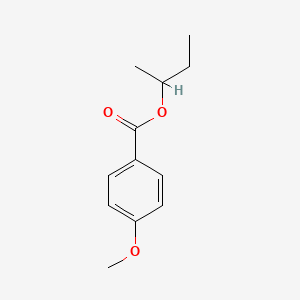
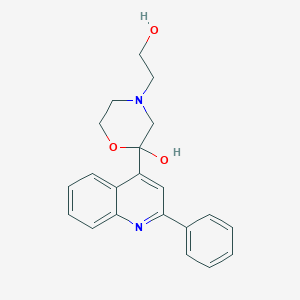

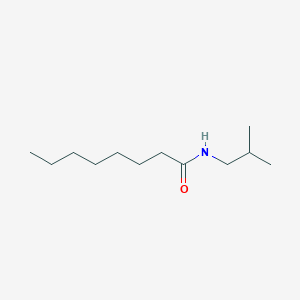


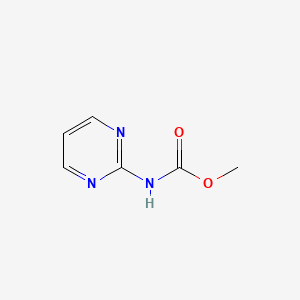

![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)
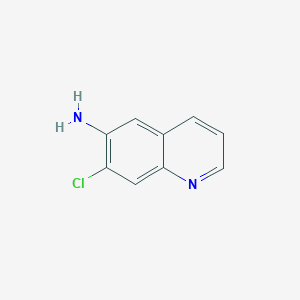
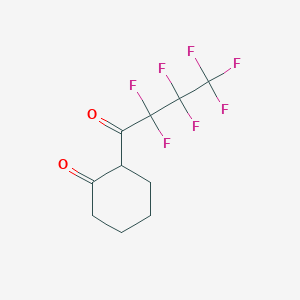

![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)